

An In-depth Technical Guide to Methyl 2-fluoro-4-h

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Compound of Interest

Compound Name: Methyl 2-fluoro-4-hydroxybenzoate
Cat. No.: B042768

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-4-hydroxybenzoate is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its identifiers, proposed experiments in the development of therapeutic agents.

Core Identifiers and Physicochemical Properties

Accurate identification of chemical compounds is critical in research and development. The following table summarizes the key identifiers for **Methyl**:

Identifier Type	Data	Source
CAS Number	197507-22-5	[1]
IUPAC Name	Methyl 2-fluoro-4-hydroxybenzoate	[2]
Synonym	2-Fluoro-4-hydroxybenzoic acid methyl ester	[3]
Molecular Formula	C ₈ H ₇ FO ₃	[4]
Molecular Weight	170.14 g/mol	[5]
InChI Key	WYSPMXSNCAFCFV-UHFFFAOYSA-N	[6]
SMILES	COC(=O)c1ccc(O)cc1F	[7]

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"Compound" -> "Identifiers" [arrowhead=normal];
}
```

Caption: Key identifiers for **Methyl 2-fluoro-4-hydroxybenzoate**.

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **Methyl 2-fluoro-4-hydroxybenzoate** is not readily available in the public domain, a standard method for the synthesis of hydroxybenzoic acid is widely used for the synthesis of similar benzoate esters.^{[2][3]} The following is a proposed experimental protocol.

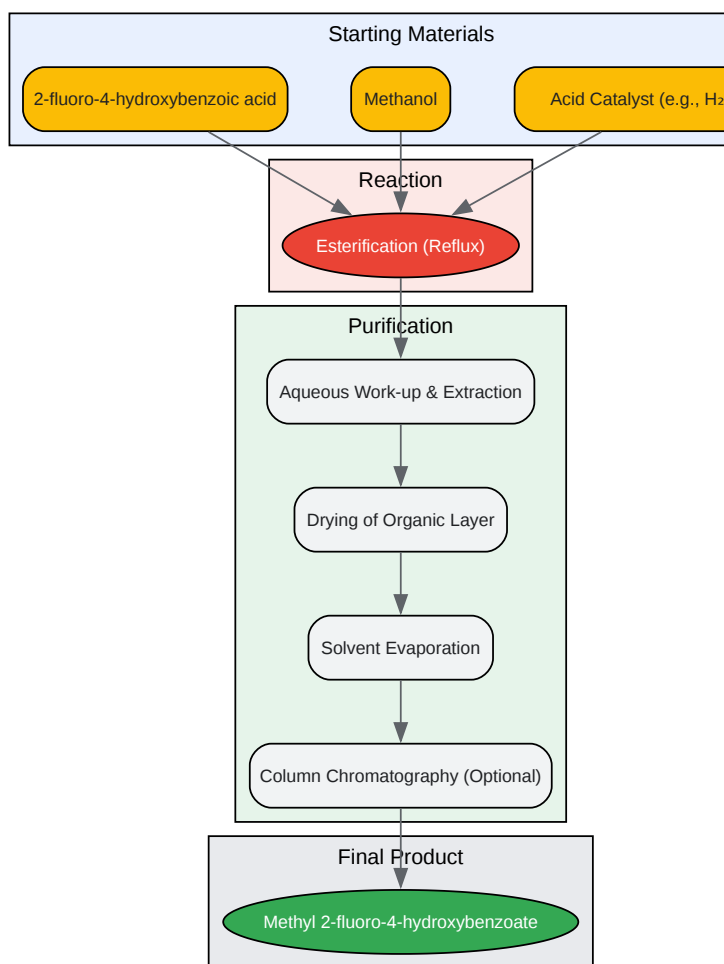
Reaction: Esterification of 2-fluoro-4-hydroxybenzoic acid with methanol.

Materials:

- 2-fluoro-4-hydroxybenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or Thionyl chloride
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 2-fluoro-4-hydroxybenzoic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride to the solution while stirring.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be further purified by column chromatography on silica gel if necessary.

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Caption: Proposed workflow for the synthesis of **Methyl 2-fluoro-4-hydroxybenzoate**.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

A general Reverse-Phase HPLC (RP-HPLC) method can be adapted for the analysis of **Methyl 2-fluoro-4-hydroxybenzoate**. The following is a prop

Parameter	Suggested Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile and water with 0.1% formic or ε
Elution	Isocratic or gradient
Flow Rate	1.0 mL/min
Detection	UV at approximately 254 nm
Injection Volume	10 µL
Column Temperature	25-30 °C

Method Development Notes: The exact mobile phase composition and gradient profile will need to be optimized to achieve adequate separation from optimized based on the UV spectrum of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing direct biological activities or involvement in signaling pathways for **Methyl 2-fluoro-4-hydroxybenzoate** intermediate in the synthesis of more complex, biologically active molecules.

Role as an Intermediate for cPLA α Inhibitors:

Methyl 2-fluoro-4-hydroxybenzoate is a precursor in the synthesis of inhibitors of cytosolic phospholipase A 2α (cPLA 2α). cPLA 2α is an enzyme that from cell membranes, which is a precursor to pro-inflammatory eicosanoids.[4][5] By serving as a building block for cPLA 2α inhibitors, **Methyl 2-fluoro-4-hydroxybenzoate** is an inflammatory therapeutics.

Due to the lack of information on specific signaling pathways for the title compound, a diagram illustrating a potential, though unconfirmed, downstream

Conclusion

Methyl 2-fluoro-4-hydroxybenzoate is a valuable chemical intermediate with established identifiers. While specific experimental protocols for this process such as Fischer esterification and RP-HPLC can be readily adapted for its synthesis and analysis. Its primary known utility is in the synthesis of cPLA 2α inflammatory drugs. Further research into the direct biological effects of this compound may reveal additional therapeutic applications.

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